Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is an organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring system that is partially hydrogenated, with a methyl ester group attached to the third carbon of the ring.
Mechanism of Action
Target of Action
This compound is a derivative of tetrahydroquinoline, a structure found in many bioactive molecules
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate’s action are not well-documented. Given the structural similarity to other tetrahydroquinoline derivatives, it may exhibit a range of bioactivities. Specific effects at the molecular and cellular level need to be investigated further .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Hydrogenation can further reduce the compound to fully saturated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Halogenated or nitrated tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester
- 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid methyl ester
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Uniqueness
Methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-5,9,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAIDTMLOPPTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238523 | |
Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177202-62-9 | |
Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177202-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,2,3,4-tetrahydro-3-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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